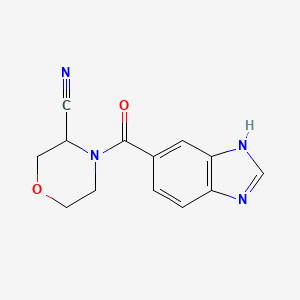
4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile is a chemical compound with the molecular formula C13H12N4O2 and a molecular weight of 256.265 g/mol. This compound features a benzodiazole ring fused with a morpholine ring, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
The synthesis of 4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1H-1,3-benzodiazole-5-carboxylic acid with morpholine-3-carbonitrile under specific conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in a solvent like dichloromethane at room temperature. Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Análisis De Reacciones Químicas
4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the nitrile group to form carboxylic acids.
Aplicaciones Científicas De Investigación
4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparación Con Compuestos Similares
Similar compounds to 4-(1H-1,3-benzodiazole-5-carbonyl)morpholine-3-carbonitrile include:
1H-1,3-benzodiazole-5-carboxylic acid: Shares the benzodiazole core but lacks the morpholine and nitrile groups.
Morpholine-3-carbonitrile: Contains the morpholine and nitrile groups but lacks the benzodiazole ring.
Benzimidazole derivatives: These compounds have a similar benzene-fused imidazole ring and exhibit comparable biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(3H-benzimidazole-5-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-6-10-7-19-4-3-17(10)13(18)9-1-2-11-12(5-9)16-8-15-11/h1-2,5,8,10H,3-4,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIXVRBJVGRWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC3=C(C=C2)N=CN3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













